[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride
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Overview
Description
[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a thiazole ring, which is further attached to a methanamine group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride typically involves the reaction of 4-bromo-2-chloropyridine with thiourea to form the thiazole ring. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. The final product is obtained as a trihydrochloride salt through crystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride: is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine
- [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanamine
- [2-(Pyridin-4-yl)-1,3-thiazol-5-yl]methanamine
Uniqueness
Properties
IUPAC Name |
(2-pyridin-4-yl-1,3-thiazol-4-yl)methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.3ClH/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7;;;/h1-4,6H,5,10H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCDFVYYVMGUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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